molecular formula C20H27N3O4 B4954849 2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate

2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate

Cat. No.: B4954849
M. Wt: 373.4 g/mol
InChI Key: WJXZDKKDAXQHTQ-UHFFFAOYSA-N
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Description

2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate is a complex organic compound that features an indole ring, a morpholine ring, and a carbamate group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate typically involves multistep organic reactions

    Indole Derivative Preparation: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by a morpholine moiety.

    Carbamate Formation: The final step involves the reaction of the intermediate compound with isocyanate to form the carbamate group. This reaction is typically carried out under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the carbamate can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the carbamate.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, potentially modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the carbamate group can act as a prodrug moiety, releasing active metabolites upon enzymatic hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid derivatives: Share the indole ring structure and exhibit similar biological activities.

    Morpholine derivatives: Contain the morpholine ring and are used in various pharmaceutical applications.

    Carbamate compounds: Include other carbamate-based drugs and agrochemicals.

Uniqueness

2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate is unique due to the combination of the indole, morpholine, and carbamate moieties in a single molecule. This unique structure may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-14(2)13-27-20(25)22-18(19(24)23-7-9-26-10-8-23)11-15-12-21-17-6-4-3-5-16(15)17/h3-6,12,14,18,21H,7-11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXZDKKDAXQHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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